5-(Biphenyl-4-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(Biphenyl-4-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a biphenyl group, a bromine atom, and a pyrazolo[1,5-c][1,3]benzoxazine core, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Biphenyl-4-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenol with aromatic aldehydes under specific conditions, followed by cyclization and bromination steps . The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as air as an oxidant at elevated temperatures (e.g., 100°C) .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of aqueous solvents and environmentally friendly catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Biphenyl-4-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
5-(Biphenyl-4-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Biphenyl-4-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolines: These compounds share a similar pyrazole core and exhibit a wide range of pharmacological activities.
Benzoxazines: These compounds have a similar benzoxazine ring and are known for their applications in polymer chemistry and materials science.
Uniqueness
5-(Biphenyl-4-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the combination of its biphenyl, bromine, and pyrazolo[1,5-c][1,3]benzoxazine moieties. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C28H21BrN2O |
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Molecular Weight |
481.4 g/mol |
IUPAC Name |
9-bromo-2-phenyl-5-(4-phenylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H21BrN2O/c29-23-15-16-27-24(17-23)26-18-25(21-9-5-2-6-10-21)30-31(26)28(32-27)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-17,26,28H,18H2 |
InChI Key |
YFESHSOFBQAGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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